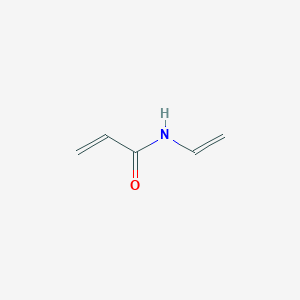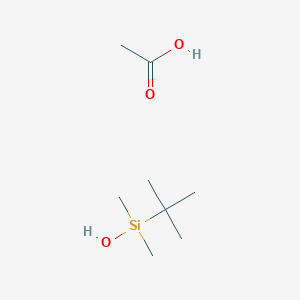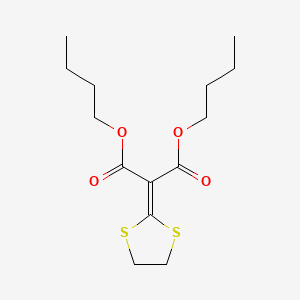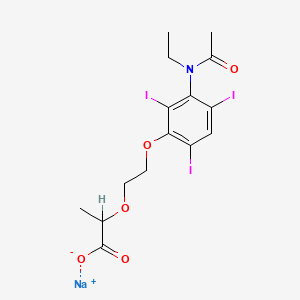![molecular formula C10H18NO2P B14667618 4-[Di(prop-2-en-1-yl)phosphoryl]morpholine CAS No. 40392-96-9](/img/structure/B14667618.png)
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine is a chemical compound that features a morpholine ring substituted with a di(prop-2-en-1-yl)phosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(prop-2-en-1-yl)phosphoryl]morpholine typically involves the reaction of morpholine with di(prop-2-en-1-yl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[Di(prop-2-en-1-yl)phosphoryl]morpholine involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with various biological molecules, influencing their activity and function. The morpholine ring can also interact with proteins and enzymes, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog without the phosphoryl group.
4-[Bis(1-aziridinyl)phosphoryl]morpholine: A related compound with aziridinyl groups instead of prop-2-en-1-yl groups.
Uniqueness
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine is unique due to the presence of the di(prop-2-en-1-yl)phosphoryl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
40392-96-9 |
|---|---|
Molekularformel |
C10H18NO2P |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
4-bis(prop-2-enyl)phosphorylmorpholine |
InChI |
InChI=1S/C10H18NO2P/c1-3-9-14(12,10-4-2)11-5-7-13-8-6-11/h3-4H,1-2,5-10H2 |
InChI-Schlüssel |
LZTRFLDYKUZEQF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCP(=O)(CC=C)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)



![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)


![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)



